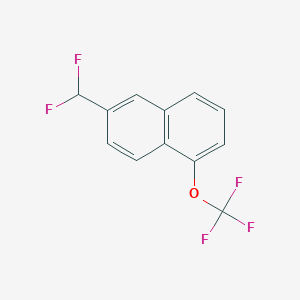
1,4-Naphthalenedione, 2-bromo-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-bromo-8-methoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-bromo-8-methoxy- typically involves the bromination of 1,4-naphthoquinone followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the methoxylating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-bromo-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-bromo-8-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: Its derivatives are explored for their antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-8-methoxy- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells, which in turn reduce antigen-specific CD4+ cells and inhibit the development of Th1 and Th17 cells. This leads to a reduction in autoimmune responses and alleviation of disease symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,4-naphthoquinone: Similar in structure but lacks the methoxy group.
2-Chloro-1,4-naphthoquinone: Another halogenated derivative with chlorine instead of bromine.
1,4-Naphthoquinone: The parent compound without any substitutions.
Uniqueness
1,4-Naphthalenedione, 2-bromo-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both bromine and methoxy groups enhances its immunomodulatory properties, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
69833-10-9 |
|---|---|
Molekularformel |
C11H7BrO3 |
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
2-bromo-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,1H3 |
InChI-Schlüssel |
KCNYHARDAYOUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)



